Methyl 3-tert-butyl-5-carbamoylbenzoate

Descripción general

Descripción

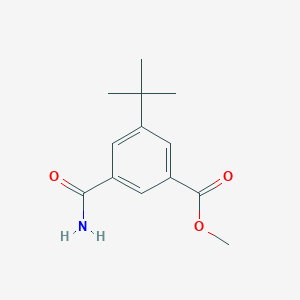

Methyl 3-tert-butyl-5-carbamoylbenzoate is an organic compound with the molecular formula C₁₃H₁₇NO₃ It is a derivative of benzoic acid, featuring a tert-butyl group at the 3-position and a carbamoyl group at the 5-position, with a methyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butyl-5-carbamoylbenzoate typically involves the esterification of 3-tert-butyl-5-carbamoylbenzoic acid. The process can be summarized as follows:

Starting Material: 3-tert-butyl-5-carbamoylbenzoic acid.

Esterification: The acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-tert-butyl-5-carbamoylbenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-tert-butyl-5-carbamoylbenzoic acid.

Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Hydrolysis: 3-tert-butyl-5-carbamoylbenzoic acid.

Reduction: 3-tert-butyl-5-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Methyl 3-tert-butyl-5-carbamoylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 3-tert-butyl-5-carbamoylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-tert-butyl-5-chlorobenzoate

- Methyl 3-tert-butyl-5-cyanobenzoate

- Methyl 3-tert-butyl-5-fluorobenzoate

Uniqueness

Methyl 3-tert-butyl-5-carbamoylbenzoate is unique due to the presence of both a carbamoyl group and a tert-butyl group on the benzoate ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Actividad Biológica

Methyl 3-tert-butyl-5-carbamoylbenzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships, focusing on its effects against various pathogens and cellular models. The findings presented here are based on diverse research sources to provide a comprehensive overview of this compound's biological activity.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with tert-butyl isocyanate, followed by esterification. The molecular structure can be represented as follows:

- Molecular Formula : C12H17N2O3

- Molecular Weight : 225.27 g/mol

Biological Activity Overview

This compound has been evaluated for its biological activity against several pathogens, including protozoa and bacteria. The following sections summarize key findings from various studies.

Antimicrobial Activity

- Protozoal Inhibition : The compound demonstrated significant activity against Trypanosoma brucei rhodesiense and Leishmania donovani. In vitro studies indicated that it inhibited the growth of these protozoa at micromolar concentrations, suggesting potential as an anti-parasitic agent .

- Antimalarial Properties : Modifications of related compounds have shown promising results against Plasmodium falciparum, indicating a possible mechanism targeting the Hemozoin Detoxification Protein (HDP) involved in malaria pathogenesis .

Cytotoxicity Studies

In assessing cytotoxicity, this compound was tested against mammalian cell lines. The compound exhibited moderate toxicity at higher concentrations but was generally well-tolerated by primary rat skeletal myoblasts (L6 cells) at lower doses, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that the presence of the tert-butyl group significantly enhances the biological activity of the compound. Variations in the substituents on the benzoate ring were correlated with changes in potency against target organisms. For instance, compounds with electron-donating groups showed increased inhibitory effects compared to those with electron-withdrawing groups .

Case Studies

Several case studies have evaluated the efficacy of this compound in different biological contexts:

- Neuroprotective Effects : In models of neurodegeneration involving amyloid-beta (Aβ) aggregation, this compound demonstrated a reduction in Aβ deposition and associated inflammatory markers in astrocyte cultures, suggesting potential applications in Alzheimer's disease treatment .

- Anti-inflammatory Activity : The compound was also assessed for its anti-inflammatory properties. It reduced levels of tumor necrosis factor-alpha (TNF-α) in treated cell cultures, highlighting its potential as an anti-inflammatory agent .

Data Tables

| Biological Activity | Effect | Concentration Tested |

|---|---|---|

| T. brucei rhodesiense Inhibition | Significant growth inhibition | µM range |

| Leishmania donovani Inhibition | Moderate growth inhibition | µM range |

| Cytotoxicity (L6 Cells) | Moderate toxicity observed | High concentrations |

| Neuroprotection | Reduced Aβ deposition | Low concentrations |

Propiedades

IUPAC Name |

methyl 3-tert-butyl-5-carbamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWQUQKCSRKSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646099 | |

| Record name | Methyl 3-tert-butyl-5-carbamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-18-3 | |

| Record name | Methyl 3-(aminocarbonyl)-5-(1,1-dimethylethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-tert-butyl-5-carbamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.